

Comprehensive Technical Guide & Safety Data Profile: 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Bromo-4-fluoro-5-iodobenzaldehyde

CAS No.: 1356113-37-5

Cat. No.: B6352686

[Get Quote](#)

Executive Summary

In advanced organic synthesis and medicinal chemistry, **3-Bromo-4-fluoro-5-iodobenzaldehyde** (CAS: 1356113-37-5) represents a highly specialized, multi-halogenated building block. Unlike standard reagents, this compound is engineered for orthogonal reactivity. The deliberate placement of three distinct halogens (I, Br, F) alongside an electrophilic aldehyde group provides researchers with a programmable scaffold for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs) [1].

This whitepaper transcends a standard Safety Data Sheet (SDS). It synthesizes critical hazard information with mechanistic causality, providing drug development professionals with a self-validating framework for safe handling, scale-up, and chemoselective manipulation.

Physicochemical Profile & Structural Logic

Understanding the physical properties of this compound is essential for predicting its behavior in both biological systems (toxicity) and synthetic environments (solubility and reactivity).

Table 1: Chemical Identifiers & Physical Properties

Property	Value / Description	Mechanistic Implication
CAS Number	1356113-37-5	Standardized identifier for regulatory tracking [1].
Molecular Formula	C ₇ H ₃ BrFIO	High halogen ratio dictates high lipophilicity.
Molecular Weight	328.91 g/mol	Heavy atomic mass contributes to its solid state at RT.
Purity Standard	≥97% (Typical)	Trace impurities are usually de-halogenated analogs.
Physical State	Solid (Powder)	Prone to aerosolization; requires strict dust control.
Solubility	Soluble in THF, DMF, DCM	Hydrophobic nature requires polar aprotic solvents for reactions.

Mechanistic Toxicology & Hazard Identification

Standard safety protocols often list hazards without explaining why they occur. As a highly functionalized electrophile, the toxicity of **3-Bromo-4-fluoro-5-iodobenzaldehyde** is a direct consequence of its molecular structure [2].

Table 2: GHS Hazard Classification

GHS Code	Hazard Statement	Signal Word
H315	Causes skin irritation	WARNING
H319	Causes serious eye irritation	WARNING
H335	May cause respiratory irritation	WARNING

The Causality of Hazards

- **Electrophilic Attack on Biological Nucleophiles (H319, H315):** The aldehyde (-CHO) group is highly electrophilic. Upon contact with ocular or dermal tissue, the carbonyl carbon undergoes rapid nucleophilic attack by the primary amines present in biological proteins (e.g., keratin, corneal enzymes). This forms covalent Schiff bases, leading to localized protein denaturation and acute inflammation.
- **Halogen-Driven Lipophilicity:** The presence of heavy halogens (Bromine and Iodine) significantly increases the molecule's partition coefficient (LogP). This allows the compound to easily penetrate the lipid bilayers of cellular membranes, exacerbating dermal and respiratory irritation compared to non-halogenated benzaldehydes.

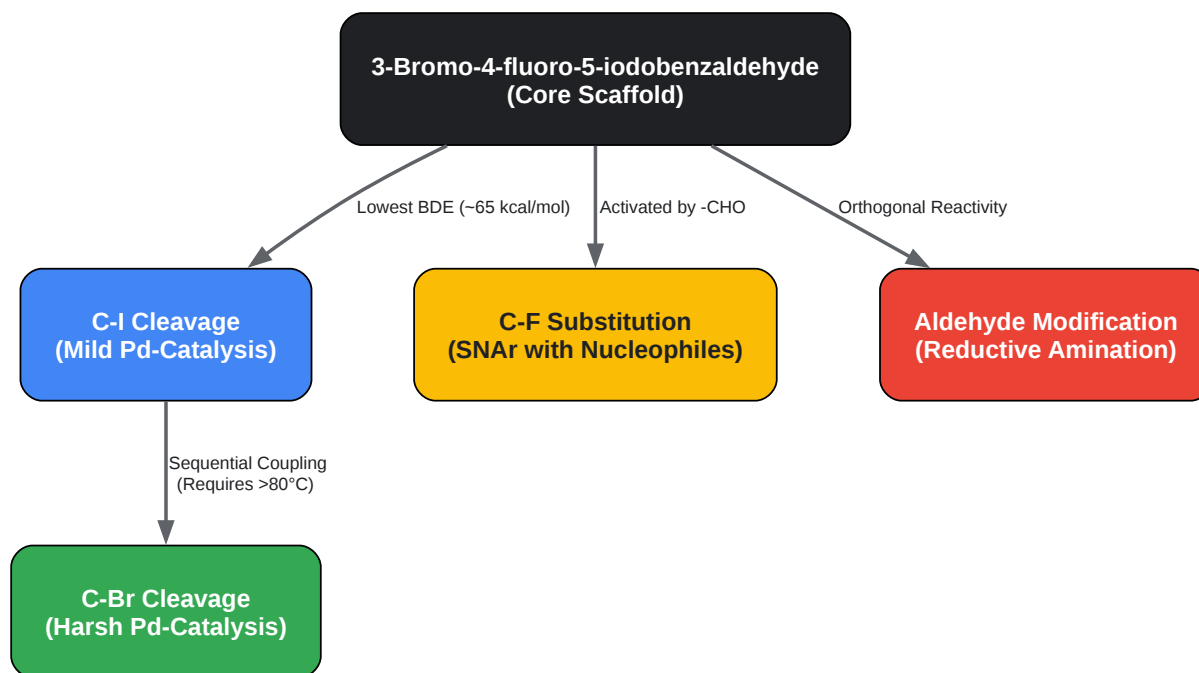
Engineering Controls

- **Containment:** Handle exclusively within a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood to mitigate H335 risks.
- **PPE:** Nitrile gloves (double-gloving recommended due to halogenated solvent permeation rates), tightly sealed chemical splash goggles, and a lab coat.

Orthogonal Reactivity: The Strategic Advantage

The true value of **3-Bromo-4-fluoro-5-iodobenzaldehyde** lies in its programmable, site-specific reactivity. The hierarchy of bond cleavage is dictated by Bond Dissociation Energies (BDE) and steric electronics.

- **C-I Bond (Position 5):** The atomic radius of Iodine is large, resulting in poor orbital overlap with the aromatic sp^2 carbon. This creates the weakest bond in the molecule (BDE ~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0) at room temperature [3].
- **C-Br Bond (Position 3):** With a higher BDE (~81 kcal/mol), the C-Br bond remains intact during mild C-I coupling. It requires elevated temperatures (>80°C) and electron-rich phosphine ligands to break.
- **C-F Bond (Position 4):** Highly electronegative and resistant to standard transition-metal catalysis. However, the electron-withdrawing nature of the adjacent aldehyde and halogens activates this position for Nucleophilic Aromatic Substitution (SNAr).



[Click to download full resolution via product page](#)

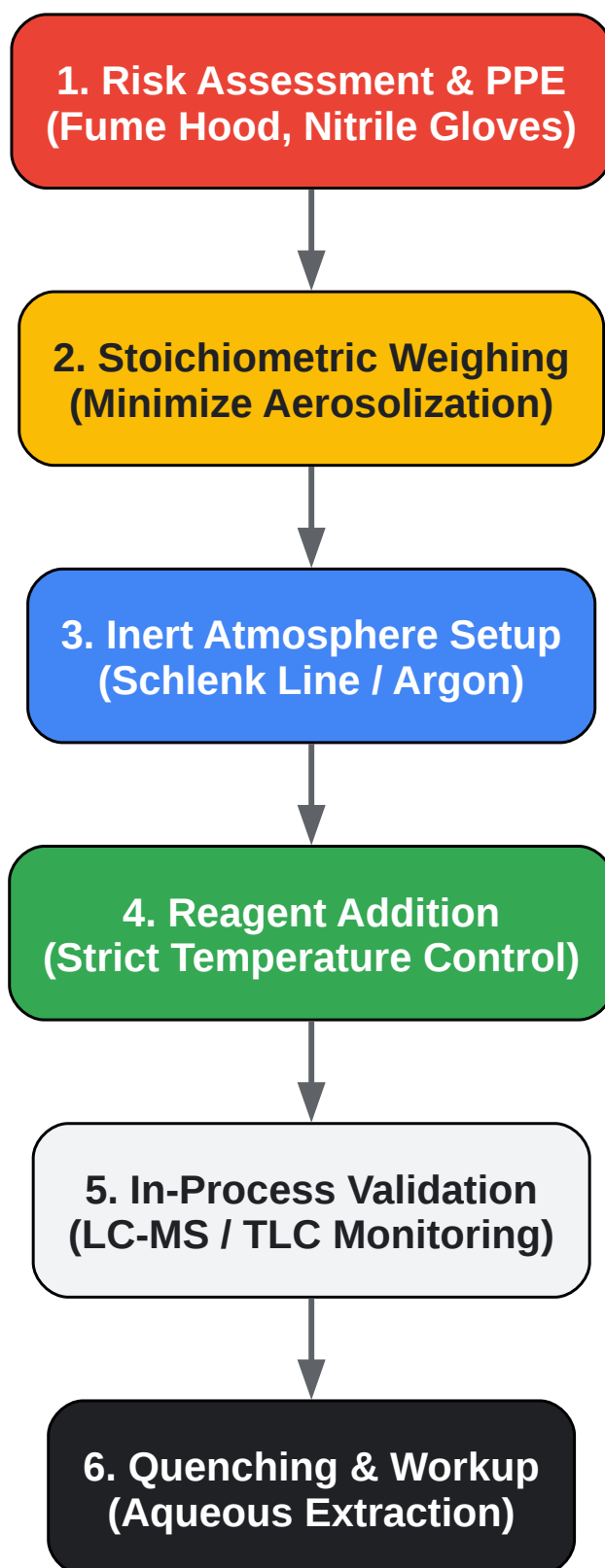
Figure 1: Divergent orthogonal reactivity pathways of **3-Bromo-4-fluoro-5-iodobenzaldehyde**.

Self-Validating Experimental Protocol: Chemoselective Suzuki Coupling

To leverage the orthogonal reactivity safely, protocols must be designed as self-validating systems. The following methodology details a chemoselective Suzuki-Miyaura coupling targeting only the C-I bond, with built-in validation checks to prevent dangerous thermal runaways or over-coupling.

Step-by-Step Methodology

- **Stoichiometric Control:** Weigh 1.0 equivalent of **3-Bromo-4-fluoro-5-iodobenzaldehyde**. Weigh 0.95 equivalents of the target boronic acid. Logic: Sub-stoichiometric boronic acid starves the reaction, preventing secondary attack on the C-Br bond.
- **Inert Atmosphere Setup:** Transfer solids to a Schlenk flask. Evacuate and backfill with Argon three times. Logic: Oxygen degrades Pd(0) catalysts to inactive Pd(II) oxides, stalling the reaction and leaving unreacted electrophilic hazards in the matrix.
- **Solvent & Catalyst Addition:** Add degassed THF/H₂O (4:1 v/v). Add 5 mol% Pd(PPh₃)₄ and 2.0 eq K₂CO₃.
- **Temperature Control:** Maintain the reaction strictly at 25°C - 35°C. Logic: Exceeding 40°C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition, destroying chemoselectivity.
- **In-Process Validation (The Self-Check):** After 1 hour, extract a 10 µL aliquot. Run LC-MS.
 - **Validation Pass:** Mass spectrum shows [M+H] corresponding to the single-coupling product.
 - **Validation Fail:** Presence of double-coupling mass indicates failed temperature control; reaction must be quenched immediately to prevent complex mixture formation.
- **Quenching:** Quench with saturated aqueous NH₄Cl to neutralize the base and precipitate the palladium residues safely.



[Click to download full resolution via product page](#)

Figure 2: Self-validating experimental workflow for chemoselective cross-coupling.

Emergency Response & Waste Management

Due to the compound's specific reactivity, standard emergency responses must be tailored:

- **Spill Response:** Do NOT use basic/amine-containing spill kits (e.g., ethanolamine), as they will undergo rapid, exothermic Schiff-base formation with the aldehyde. Sweep up solid spills using damp, inert absorbent pads to prevent aerosolization of the irritating powder.
- **Dermal Exposure:** Wash immediately with copious amounts of water and mild soap. Do not use solvents (like ethanol or acetone) to clean the skin, as they will act as a carrier, driving the lipophilic halogenated compound deeper into the dermis.
- **Waste Disposal:** Halogenated organic waste. Must be segregated from non-halogenated waste to prevent the formation of highly toxic dioxins during commercial incineration processes.

References

- To cite this document: BenchChem. [Comprehensive Technical Guide & Safety Data Profile: 3-Bromo-4-fluoro-5-iodobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6352686/docs#comprehensive-technical-guide-safety-data-profile-3-bromo-4-fluoro-5-iodobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)